3-(Piperidin-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula . This compound is classified as an amino acid derivative due to its structural features, which include a piperidine ring and a propanoic acid moiety. The compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target various biological pathways.
The compound can be sourced from various chemical suppliers and research institutions. It is commonly available in laboratory-grade purity, typically around 90% or higher, and is often used in scientific research and industrial applications.
3-(Piperidin-4-yl)propanoic acid hydrochloride falls under the classification of organic compounds, specifically as a substituted piperidine derivative. It is categorized further based on its functional groups as an amino acid derivative and a hydrochloride salt.
The synthesis of 3-(Piperidin-4-yl)propanoic acid hydrochloride can be achieved through several methods, primarily involving the reaction of piperidine derivatives with propanoic acid. One common method includes:
The synthesis typically requires controlled conditions, including temperature regulation and the presence of a catalyst to facilitate the reaction. Refluxing the reaction mixture ensures that the reactants are fully converted into the desired product. In industrial settings, continuous flow processes may be employed to enhance yield and efficiency.
The molecular structure of 3-(Piperidin-4-yl)propanoic acid hydrochloride consists of a piperidine ring (a six-membered ring containing one nitrogen atom) attached to a propanoic acid chain.
3-(Piperidin-4-yl)propanoic acid hydrochloride can participate in various chemical reactions:
These reactions are typically carried out under controlled laboratory conditions with appropriate reagents and catalysts to ensure selectivity and yield.
The mechanism of action for 3-(Piperidin-4-yl)propanoic acid hydrochloride involves its interaction with biological targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific pathways, potentially influencing pain perception or inflammatory responses.
Research has indicated that derivatives of this compound may exhibit analgesic or anti-inflammatory properties, although specific mechanisms remain to be fully elucidated through further studies.
3-(Piperidin-4-yl)propanoic acid hydrochloride is soluble in water due to its ionic nature when in hydrochloride form. Its stability under various conditions makes it suitable for use in synthetic chemistry.
3-(Piperidin-4-yl)propanoic acid hydrochloride has several applications in scientific research:
The synthesis of 3-(Piperidin-4-yl)propanoic acid hydrochloride (CAS 51052-79-0) primarily follows two strategic pathways utilizing piperidine precursors. The reductive amination approach employs 4-piperidone as the starting material, reacting it with acrylic acid under hydrogenation conditions (Pd/C, H₂, 60 psi). This one-pot method achieves moderate yields (65-70%) but requires subsequent purification to remove over-reduced byproducts like 4-aminomethylpiperidine [1] [4].
Superior regioselectivity is attained via the Michael addition route, where tert-butyl piperidine-4-carboxylate undergoes nucleophilic attack on acrylonitrile. The resulting intermediate, 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanenitrile, is hydrolyzed under acidic conditions (6M HCl, reflux) to yield the target compound. This method achieves 82% yield after crystallization and avoids the formation of N-alkylated isomers [3] [8]. A third pathway involves carboxyl group elongation of piperidine-4-acetic acid through Arndt-Eistert homologation, though this method suffers from lower efficiency (45-50% yield) and is reserved for isotopic labeling applications .
Table 1: Comparative Analysis of Synthetic Routes
Method | Key Reagents | Yield | Regioselectivity | Key Limitation |
---|---|---|---|---|
Reductive Amination | 4-Piperidone, Acrylic Acid | 65-70% | Moderate | Over-reduction byproducts |
Michael Addition | t-Boc-piperidine, Acrylonitrile | 82% | High | Multi-step hydrolysis required |
Arndt-Eistert Homologation | Piperidine-4-acetic acid | 45-50% | Excellent | Low overall efficiency |
The hydrochloride salt formation represents a critical purity-determining step due to the compound's hygroscopic nature. Optimization studies reveal that pH-controlled crystallization between pH 3.8–4.2 in ethanol/water (7:3 v/v) produces stoichiometrically pure crystals with <0.5% residual solvents. Below pH 3.5, deliquescent crystals form, while above pH 4.5, free base contamination occurs [3].
Solvent screening demonstrates that isopropanol generates larger crystals (200-300 µm) ideal for industrial filtration, though ethanol yields higher purity material (99.8% vs. 99.5%). Crucially, the addition of 5-10 vol% diethyl ether as an anti-solvent reduces crystallization time from 12 hours to 3 hours while maintaining ≥99% chemical purity. Temperature ramping protocols (0.5°C/min from 50°C to 0°C) further minimize occluded impurities compared to rapid cooling [3] [4]. Post-crystallization, lyophilization at -40°C and 0.05 mBar produces a non-hygroscopic powder stable for long-term storage (0-8°C), as confirmed by XRD showing monoclinic P2₁/c crystal structure with defined H-bonding between HCl and carboxylic groups [2].
Achieving N1 versus C3 selectivity during piperidine functionalization necessitates tailored catalytic systems. Palladium-catalyzed C–H activation using Pd(OAc)₂/2-norbornene (5 mol%) enables direct C3-arylation with aryl iodides, preserving the secondary amine for subsequent propanoic acid chain installation. This method achieves 89% regioselectivity for C3 over C2 positions, verified through NOESY NMR [8].
For N-functionalization, copper(I)-thiophene carboxylate (10 mol%) catalyzes the coupling of 4-(chloropropyl)piperidine with potassium cyanide to form 3-(piperidin-4-yl)propanenitrile with >99% N-regioselectivity. The nitrile intermediate is then hydrolyzed to the target acid without epimerization [5]. Enzymatic desymmetrization using lipase PS-30 achieves kinetic resolution of racemic precursors (ee >98%), enabling asymmetric synthesis of (R)-enantiomers for pharmacological studies [2]. DFT calculations reveal that N-acylation transition states exhibit 2.3 kcal/mol lower energy barriers than N-alkylation, informing catalyst design for selective N-H bond activation [2] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: